molecular formula C8H4ClFN2O B13932119 5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde

5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde

Cat. No.: B13932119
M. Wt: 198.58 g/mol
InChI Key: HYCUPEIGCCHRMN-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.

Major Products

    Oxidation: 5-Chloro-6-fluoro-1H-indazole-4-carboxylic acid.

    Reduction: 5-Chloro-6-fluoro-1H-indazole-4-methanol.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indazole-4-carbaldehyde
  • 6-Fluoro-1H-indazole-4-carbaldehyde
  • 5-Chloro-6-fluoro-1H-indazole

Uniqueness

5-Chloro-6-fluoro-1H-indazole-4-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the indazole ring. This dual substitution pattern can enhance its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indazole-4-carbaldehyde

InChI

InChI=1S/C8H4ClFN2O/c9-8-5(3-13)4-2-11-12-7(4)1-6(8)10/h1-3H,(H,11,12)

InChI Key

HYCUPEIGCCHRMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)Cl)C=O)C=NN2

Origin of Product

United States

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